molecular formula C7H14ClNO4 B8129410 5-((Carboxymethyl)amino)pentanoic acid hydrochloride

5-((Carboxymethyl)amino)pentanoic acid hydrochloride

Cat. No.: B8129410
M. Wt: 211.64 g/mol
InChI Key: GVIPOPRNNIMUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Carboxymethyl)amino)pentanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a carboxymethyl group attached to an amino group, which is further connected to a pentanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Carboxymethyl)amino)pentanoic acid hydrochloride typically involves the reaction of 5-aminopentanoic acid with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalysts: Acidic or basic catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

5-((Carboxymethyl)amino)pentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to alcohols or other reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols .

Scientific Research Applications

5-((Carboxymethyl)amino)pentanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Carboxymethyl)amino)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxymethyl and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A δ-amino acid with similar structural features but lacking the carboxymethyl group.

    5-Methylamino-pentanoic acid hydrochloride: Similar backbone but with a methyl group instead of a carboxymethyl group.

Uniqueness

5-((Carboxymethyl)amino)pentanoic acid hydrochloride is unique due to the presence of both carboxymethyl and amino groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

5-(carboxymethylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c9-6(10)3-1-2-4-8-5-7(11)12;/h8H,1-5H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIPOPRNNIMUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(=O)O)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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